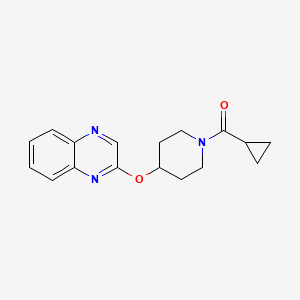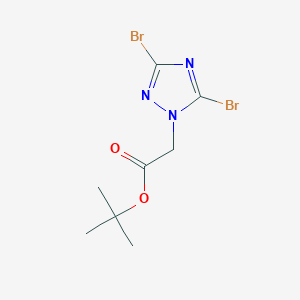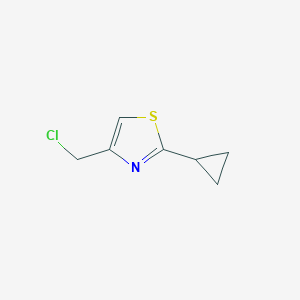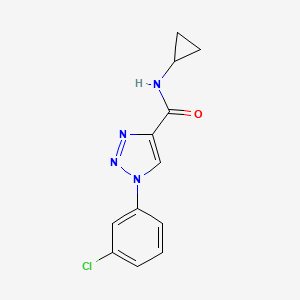
1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of triazole compounds and has shown promising results in various applications.
科学的研究の応用
Corrosion Inhibition
Triazole derivatives have shown significant efficacy as corrosion inhibitors for metals in acidic media. Studies involving compounds with a triazole ring structure, such as 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, demonstrate their ability to form protective layers on metal surfaces, thus reducing the rate of corrosion in environments like hydrochloric and sulfuric acids. The adsorption of these compounds on the metal surface typically follows Langmuir's adsorption isotherm, indicating a strong and uniform attachment to the metal surface which contributes to their high inhibition efficiency (Yeo et al., 2019).
Synthesis and Chemical Reactions
Triazole derivatives are pivotal in the synthesis of other chemical compounds, demonstrating versatility in chemical reactions. For instance, the process of 1,3-dipolar cycloaddition has been utilized to synthesize 5-amino-1,2,4-triazoles, indicating the reactivity of triazole derivatives towards forming new compounds with potential biological and industrial applications. This cycloaddition process underscores the utility of triazole derivatives in constructing complex molecular architectures, showcasing their importance in synthetic organic chemistry (Yen et al., 2016).
Biological Activities
While direct studies on 1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide specifically are not provided, similar triazole derivatives have been extensively researched for their biological activities. For example, triazole compounds have been synthesized and evaluated for their antifungal properties against Candida strains, demonstrating significant potential as antifungal agents. The structure-activity relationship studies of these compounds provide valuable insights into designing more effective antifungal and potentially other biologically active compounds (Lima-Neto et al., 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-N-cyclopropyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-8-2-1-3-10(6-8)17-7-11(15-16-17)12(18)14-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEFDWCYNNTDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

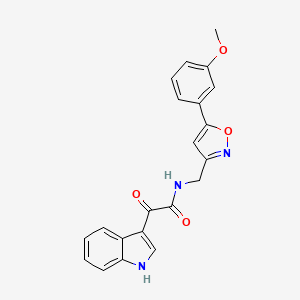
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)


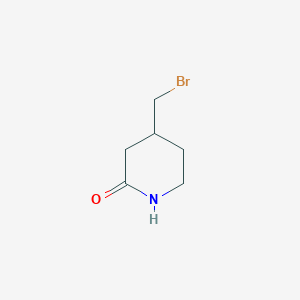
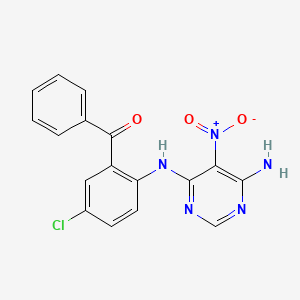

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)
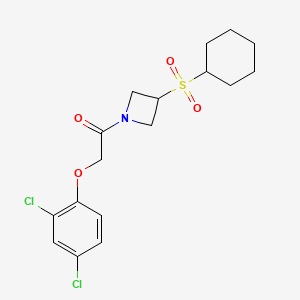
![3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2695184.png)

